molecular formula C15H22N2O2 B5294907 N-(3-methoxyphenyl)-2,6-dimethylpiperidine-1-carboxamide

N-(3-methoxyphenyl)-2,6-dimethylpiperidine-1-carboxamide

Cat. No.: B5294907
M. Wt: 262.35 g/mol
InChI Key: JSTJTCRMCJIELR-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2,6-dimethylpiperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a piperidine ring substituted with two methyl groups and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2,6-dimethylpiperidine-1-carboxamide typically involves the reaction of 3-methoxyaniline with 2,6-dimethylpiperidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield of the product. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2,6-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The carboxamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents such as halogens (chlorine, bromine) and catalysts like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenyl-2,6-dimethylpiperidine-1-carboxamide.

    Reduction: Formation of N-(3-methoxyphenyl)-2,6-dimethylpiperidine-1-amine.

    Substitution: Formation of halogenated derivatives such as N-(3-chlorophenyl)-2,6-dimethylpiperidine-1-carboxamide.

Scientific Research Applications

N-(3-methoxyphenyl)-2,6-dimethylpiperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2,6-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-methoxyphenyl)-2,6-dimethylpiperidine-1-carboxamide can be compared with other similar compounds, such as:

    N-(3-methoxyphenyl)-2,6-dimethylpiperidine-1-amine: Similar structure but with an amine group instead of a carboxamide group.

    N-(3-chlorophenyl)-2,6-dimethylpiperidine-1-carboxamide: Similar structure but with a chlorine substituent instead of a methoxy group.

    N-(3-hydroxyphenyl)-2,6-dimethylpiperidine-1-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2,6-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-6-4-7-12(2)17(11)15(18)16-13-8-5-9-14(10-13)19-3/h5,8-12H,4,6-7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTJTCRMCJIELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)NC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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